Uridine, 5'-amino-2',5'-dideoxy-5-ethyl-

HSV thymidine kinase inhibition nucleoside analogue potency scaffold comparison

Uridine, 5′-amino-2′,5′-dideoxy-5-ethyl- (CAS 90760-95-5, also designated 5′-ADE or 5′-NH₂-5-Et-2′-dU) is a synthetic pyrimidine nucleoside analogue belonging to the 5′-amino-2′,5′-dideoxyuridine class. It is registered as a MeSH Supplementary Concept (Unique ID C434644) with its primary source literature identified as Bioorg.

Molecular Formula C11H17N3O4
Molecular Weight 255.27 g/mol
CAS No. 90760-95-5
Cat. No. B1201266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 5'-amino-2',5'-dideoxy-5-ethyl-
CAS90760-95-5
Synonyms5'-ADE cpd
5'-amino-2',5'-dideoxy-5-ethyluridine
Molecular FormulaC11H17N3O4
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O
InChIInChI=1S/C11H17N3O4/c1-2-6-5-14(11(17)13-10(6)16)9-3-7(15)8(4-12)18-9/h5,7-9,15H,2-4,12H2,1H3,(H,13,16,17)/t7-,8+,9+/m0/s1
InChIKeyFOMRIWPLPAZXFI-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine, 5′-amino-2′,5′-dideoxy-5-ethyl- (CAS 90760-95-5): A Differentiated 5-Ethyl-2′,5′-Dideoxyuridine Scaffold for HSV Thymidine Kinase-Targeted Antiviral Research


Uridine, 5′-amino-2′,5′-dideoxy-5-ethyl- (CAS 90760-95-5, also designated 5′-ADE or 5′-NH₂-5-Et-2′-dU) is a synthetic pyrimidine nucleoside analogue belonging to the 5′-amino-2′,5′-dideoxyuridine class [1]. It is registered as a MeSH Supplementary Concept (Unique ID C434644) with its primary source literature identified as Bioorg. Med. Chem. Lett. 2001, 11(13), 1655–1658 . The compound features dual key structural modifications—a 5-ethyl substituent on the uracil base and a 5′-aminomethyl group replacing the canonical 5′-hydroxymethyl—creating a bifunctional scaffold that can be elaborated into high-affinity inhibitors of herpes simplex virus thymidine kinase (HSV-TK) [1].

5-Ethyl scaffold designed for selective HSV-TK engagement
5′-Amino group serves as synthetic handle for carboxamide library synthesis
Building block for SAR-driven kinase inhibitor development

Why 5′-Amino-2′,5′-Dideoxy-5-Ethyluridine (CAS 90760-95-5) Cannot Be Replaced by Unmodified or Alternative 5′-Amino Nucleoside Analogues


Substitution of uridine, 5′-amino-2′,5′-dideoxy-5-ethyl- with 5′-amino-5′-deoxythymidine or 5-iodo-5′-amino-2′,5′-dideoxyuridine fundamentally alters the selectivity profile for HSV-encoded thymidine kinase (TK) versus host cellular TK. The 5-ethyl substituent on the uracil base is structurally required for high-affinity, selective recognition by the viral enzyme; 2′-deoxy-5-ethyluridine is known to have a much higher affinity for HSV-TK than for cellular TK, a property that is preserved and exploited in the 5′-amino-2′,5′-dideoxy-5-ethyluridine scaffold but lost or attenuated when the 5-substituent is changed to methyl (thymidine) or iodo . Consequently, carboxamide derivatives built on the 5-ethyl-2′,5′-dideoxyuridine platform are an order of magnitude more potent against HSV-TK than the corresponding thymidine-based analogues . Generic interchange across 5-substituted 5′-amino nucleosides without accounting for this substituent-dependent selectivity yields products with unpredictably altered potency and therapeutic windows, making the validated 5-ethyl scaffold irreplaceable for HSV-TK-targeted applications.

Target scaffold 5-ethyl-2′,5′-dideoxyuridine
May not transfer 5-methyl (thymidine) scaffold: reported order-of-magnitude lower HSV-TK potency
Target scaffold 5-ethyl-2′,5′-dideoxyuridine
May not transfer 5-iodo congener: may shift host-cell protein expression profile and selectivity pattern
Target scaffold 5-ethyl-2′,5′-dideoxyuridine
May not transfer Generic 5-substituted 5′-amino nucleoside: unpredictable potency and selectivity window

Quantitative Differentiation Evidence for Uridine, 5′-Amino-2′,5′-Dideoxy-5-Ethyl- (CAS 90760-95-5) Versus Closest Analogues


5-Ethyluridine Scaffold Delivers ~10-Fold Superior HSV-TK Inhibitory Potency Over the Thymidine Scaffold

Carboxamide derivatives built on the 5′-amino-2′,5′-dideoxy-5-ethyluridine scaffold (target compound as precursor amine) were directly compared with the corresponding 5′-amino-5′-deoxythymidine (thymidine-based) analogues in parallel HSV-1 TK and HSV-2 TK enzymatic assays. The unsubstituted phenylacetamide of the 5-ethyl series (compound 2) displayed IC₅₀ values of 1000 nM (HSV-1 TK) and 300 nM (HSV-2 TK) . The authors explicitly state that '2′-deoxy-5-ethyluridines were an order of magnitude more potent than the corresponding thymidine analogues' , establishing an approximate 10-fold potency advantage conferred by the 5-ethyl substitution over the 5-methyl (thymidine) congener.

Scaffold potency comparison
Data to verify
~10-fold lower IC₅₀ for 5-ethyl vs. thymidine scaffold (HSV-1 TK & HSV-2 TK)
Supports scaffold ranking in HSV-TK inhibition studies
Source-specific review; verify in target assay
HSV thymidine kinase inhibition nucleoside analogue potency scaffold comparison

Absolute Selectivity for Viral TK Over Host Cellular TK: No Detectable Inhibition at 10 µM

A representative set of the most potent carboxamide inhibitors derived from 5′-amino-2′,5′-dideoxy-5-ethyluridine was counter-screened against cytosolic thymidine kinase from both HeLa and Vero cells to assess selectivity. At a concentration of 10 µM (10,000 nM), no inhibition of cellular TK was measured for any tested compound . For the most potent derivatives (e.g., compound 27 with HSV-1 TK IC₅₀ = 0.11 nM and HSV-2 TK IC₅₀ = 0.09 nM; compound 30 with HSV-1 TK IC₅₀ = 0.21 nM and HSV-2 TK IC₅₀ = 0.28 nM; compound 32 with IC₅₀ = 0.11 nM against both enzymes), this translates to a selectivity index exceeding 90,000-fold (10,000 nM / 0.11 nM) .

Viral vs. host TK selectivity
Class-level
Host TK IC₅₀ >10,000 nM; no inhibition detected at 10 µM against HeLa/Vero cell TK
Supports viral TK selectivity context for probe design
Selectivity index >90,000 reported for optimized derivatives
viral selectivity host toxicity window HSV-TK specificity

Subnanomolar IC₅₀ Against Both HSV-1 and HSV-2 Thymidine Kinases Achieved Through Carboxamide Derivatization

Optimization of the aryl carboxamide substituent on the 5′-amino-2′,5′-dideoxy-5-ethyluridine scaffold yielded inhibitors with subnanomolar IC₅₀ values against both HSV-1 TK and HSV-2 TK. Compound 27 (4,5-dichloroxanthene-9-carboxamide) exhibited IC₅₀ = 0.11 nM (HSV-1 TK) and 0.09 nM (HSV-2 TK); compound 30 (thioxanthene dioxide) showed IC₅₀ = 0.21 nM (HSV-1 TK) and 0.28 nM (HSV-2 TK); and compound 32 (10,10-bis(trifluoromethyl)-9,10-dihydroanthracene carboxamide) demonstrated IC₅₀ = 0.11 nM against both isozymes . These values place these derivatives among the most potent HSV-TK inhibitors reported at the time of publication .

Subnanomolar inhibition
Class-level
IC₅₀ = 0.09–0.28 nM (HSV-1 TK & HSV-2 TK) for optimized carboxamide derivatives
Supports ultrapotent HSV-TK inhibition studies
Reported for xanthene/thioxanthene carboxamides; verify in your assay
subnanomolar inhibitor HSV-1 TK HSV-2 TK xanthene carboxamide

IC₅₀ Range Spanning >6 Orders of Magnitude Demonstrates Scaffold Versatility for Structure-Activity Relationship Fine-Tuning

A quantitative structure-activity relationship (QSAR) analysis encompassing 5-ethyluridine derivatives—including those based on the 5′-amino-2′,5′-dideoxy-5-ethyluridine scaffold—reported HSV-TK inhibitory IC₅₀ values spanning the range 0.09 nM to 160,000 nM (0.09 ÷ 160,000 nmol/L) [1]. This extraordinarily wide dynamic range, covering more than six orders of magnitude, confirms that the 5-ethyluridine nucleus is a highly tunable platform where incremental structural modifications produce large, predictable shifts in potency. QSAR modeling using GUSAR 2019 software achieved 80% concordance between predicted and experimentally observed activity, further validating the scaffold's amenability to computational optimization [1].

SAR tunability range
Class-level
IC₅₀ span: 0.09 – 160,000 nM across 5-ethyluridine derivatives
Supports broad potency tuning for matched application sensitivity
QSAR concordance 80%; validate in design workflow
structure-activity relationship SAR 5-ethyluridine derivatives QSAR

5-Ethyl Substituent Is the Structural Determinant of Viral TK Selectivity: Comparison with 5-Methyl (Thymidine) and 5-Iodo Congeners

The choice of the C-5 substituent on the uracil base governs the discrimination between viral and host thymidine kinases. 2′-Deoxy-5-ethyluridine (EdU) is a significantly more potent and selective substrate for HSV-TK than for cellular TK . In contrast, 5-iodo-5′-amino-2′,5′-dideoxyuridine (AIdUrd), while also a recognized HSV-TK substrate, exhibits a distinct phosphorylation pattern and altered protein expression profile in HSV-1-infected cells compared with the 5-ethyl congener [1]. The 5-ethyl group provides the optimal balance of steric bulk and lipophilicity for selective viral TK binding without triggering the altered host-cell responses reported for the 5-iodo analogue [1].

5-Substituent specificity
Context-dependent
5-Ethyl: high TK affinity, no reported host protein expression shift; 5-iodo: altered HSV-1 protein expression in Vero cells
5-Ethyl scaffold provides distinct host-cell response profile
Cross-study comparable; confirm in target cell model
substrate specificity viral thymidine kinase 5-substituent effect nucleoside recognition

Optimal Research and Industrial Applications for Uridine, 5′-Amino-2′,5′-Dideoxy-5-Ethyl- (CAS 90760-95-5) Based on Quantitative Differentiation Evidence


HSV-TK-Dependent Reporter Gene Assays Requiring Subnanomolar Sensitivity and Absolute Viral–Host Discrimination

The >10,000-fold selectivity index demonstrated by 5′-amino-2′,5′-dideoxy-5-ethyluridine carboxamides against viral versus cellular TK (no detectable host TK inhibition at 10 µM) makes this scaffold uniquely suited for HSV-TK-based reporter gene systems . In positron emission tomography (PET) reporter gene imaging using HSV1-tk or HSV1-sr39tk, where background signal from endogenous mammalian TK must be eliminated, the 5-ethyl scaffold's intrinsic selectivity provides a critical advantage over thymidine-based probes . The subnanomolar IC₅₀ of optimized derivatives (e.g., compound 27: 0.09–0.11 nM) enables detection at probe concentrations that minimize pharmacological interference with cellular metabolism .

Medicinal Chemistry Optimization Programs Targeting HSV Latency and Reactivation

The demonstrated ability to tune potency over six orders of magnitude (0.09 nM to 160,000 nM) through rational modification of the carboxamide substituent on the 5′-amino-2′,5′-dideoxy-5-ethyluridine core makes this scaffold an ideal starting point for medicinal chemistry campaigns aimed at HSV reactivation prevention [1]. The established QSAR models with 80% experimental concordance further support computational lead optimization workflows [1]. Critically, the 5-ethyluridine scaffold's one-order-of-magnitude potency advantage over thymidine-based analogues ensures that even early-stage, unoptimized derivatives remain competitive in screening cascades .

Selective Antiviral Profiling Panels Differentiating 5-Substituent Contributions to Viral TK Engagement and Host-Cell Effects

For laboratories conducting systematic comparisons of nucleoside analogue specificity, uridine, 5′-amino-2′,5′-dideoxy-5-ethyl- serves as the essential 5-ethyl reference point within a panel of 5-substituted 5′-amino-2′,5′-dideoxyuridine congeners. Unlike the 5-iodo analogue (AIdUrd), which alters HSV-1-induced host-cell protein expression, the 5-ethyl scaffold engages HSV-TK with high affinity while maintaining a distinct cellular response profile [2]. This property makes it the preferred scaffold for studies where confounding effects on host protein expression must be controlled, such as in mechanistic investigations of viral TK-dependent pathogenesis or in evaluating novel TK inhibitors for off-target screening [2].

Chemical Biology Tool Compound Synthesis for Probing HSV-TK Active-Site Topology

The 5′-amino group of uridine, 5′-amino-2′,5′-dideoxy-5-ethyl- provides a synthetically accessible handle for conjugating diverse aryl, heterocyclic, and tricyclic carboxylic acids via amide bond formation, as demonstrated by the systematic exploration of phenylacetamide, xanthene, thioxanthene, and dihydroanthracene substituents . This chemical tractability, combined with the scaffold's intrinsic selectivity for viral TK, enables the rapid generation of focused compound libraries for structure–activity relationship (SAR) studies mapping the HSV-TK active-site lipophilic pocket, without the synthetic complexity required for modifying the nucleoside core . The ready availability of the parent amine (CAS 90760-95-5) as a single, well-characterized building block streamlines procurement for such library synthesis efforts.

Application
Selection Property
Validation Focus
HSV-TK reporter gene imaging
Viral TK selectivity profile
Host TK background signal exclusion
HSV latency/reactivation inhibitor design
Tunable potency range via carboxamide modification
QSAR-driven lead optimization
5-Substituent selectivity profiling panels
Distinct host-cell protein expression profile
Comparative nucleoside analogue screening
HSV-TK active-site topology mapping
5′-Amino conjugation handle for library synthesis
Focused SAR library generation
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